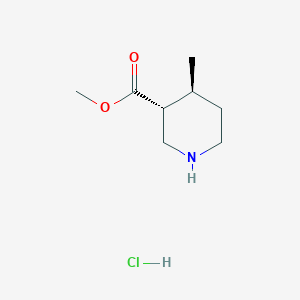

methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride

Description

Methyl (3R,4S)-4-methylpiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative with a methyl ester group at position 3 and a methyl substituent at position 4 of the piperidine ring. This compound is commonly used as a building block in pharmaceutical synthesis, particularly for antithrombotic agents (e.g., EP-7041 derivatives) and antipsychotic drugs (e.g., paroxetine analogues) . It is commercially available from multiple suppliers, reflecting its utility in medicinal chemistry .

Properties

IUPAC Name |

methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATUSYOQNXADOL-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-55-9 | |

| Record name | 3-Piperidinecarboxylic acid, 4-methyl-, methyl ester, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Methyl Group: The methyl group at the 4-position can be introduced using methylation reactions.

Esterification: The carboxylate group is introduced through esterification reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical and Substituent Effects

- Stereochemistry : The (3R,4S) configuration of the target compound distinguishes it from diastereomers like (3R,4R)-4-methylpiperidine-3-carboxylate. This difference can drastically alter pharmacokinetics, as seen in paroxetine derivatives where stereochemistry determines selective serotonin reuptake inhibition .

- In contrast, 4-piperidone derivatives (e.g., 1-benzyl-3-carbomethoxy-4-piperidone) feature a ketone at C4, increasing polarity and reactivity .

Functional Group Modifications

- Ester Variations : Replacing the methyl ester (target) with an ethyl ester (e.g., ethyl 5-hydroxypiperidine-3-carboxylate) enhances lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability .

- Aromatic Substituents : Paroxetine-related compounds incorporate benzodioxol or fluorophenyl groups, enabling π-π stacking with biological targets. These groups are absent in the target compound, suggesting divergent therapeutic applications .

Biological Activity

Methyl (3R,4S)-4-methylpiperidine-3-carboxylate; hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₅ClN₁O₂

- Molecular Weight : 174.67 g/mol

- CAS Number : 1009376-62-8

- IUPAC Name : methyl (3R,4S)-4-methylpiperidine-3-carboxylate

The compound features a piperidine ring with a methyl ester functional group, which is crucial for its biological activity.

The biological activity of methyl (3R,4S)-4-methylpiperidine-3-carboxylate is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurological functions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions and signaling processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl (3R,4S)-4-methylpiperidine-3-carboxylate exhibit antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains. The presence of the piperidine ring enhances membrane permeability, allowing for better interaction with microbial targets.

| Compound | Activity | Target Organisms |

|---|---|---|

| Methyl (3R,4S)-4-methylpiperidine-3-carboxylate | Potential antimicrobial | Gram-positive and Gram-negative bacteria |

| Related compounds | Antibacterial | Staphylococcus aureus, Escherichia coli |

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could lead to therapeutic effects in conditions such as depression or anxiety.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on animal models demonstrated that administration of methyl (3R,4S)-4-methylpiperidine-3-carboxylate resulted in significant changes in behavior indicative of anxiolytic effects. The compound was shown to reduce anxiety-like behaviors in stressed animals.

- In Vitro Studies : Cell culture experiments revealed that the compound inhibited the growth of specific bacterial strains at sub-micromolar concentrations. This suggests a strong potential for development as an antimicrobial agent.

- Comparative Analysis : When compared with other piperidine derivatives, methyl (3R,4S)-4-methylpiperidine-3-carboxylate exhibited superior binding affinity to certain receptors involved in pain modulation, indicating its potential utility in pain management therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (3R,4S)-4-methylpiperidine-3-carboxylate;hydrochloride?

- Methodology : The synthesis typically involves stereoselective formation of the piperidine ring. For example, chiral resolution via asymmetric catalysis or enzymatic methods can achieve the desired (3R,4S) configuration. A related compound, (3S,4S)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate, is synthesized using nucleophilic substitution followed by esterification under controlled pH and temperature .

- Key Considerations : Monitor reaction intermediates using chiral HPLC or polarimetry to confirm stereochemical integrity .

Q. How is the purity and identity of this compound validated in academic research?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection (e.g., 206 nm) to assess purity (>98%) and detect impurities .

- NMR : 1H/13C NMR to confirm structural assignments, including stereochemistry. For example, diastereotopic protons in the piperidine ring can validate the (3R,4S) configuration .

- Mass Spectrometry : LC-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out degradation products .

Q. What storage conditions are optimal for maintaining stability?

- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical assignments during synthesis?

- Methodology :

- X-ray Crystallography : Resolve ambiguous configurations by co-crystallizing the compound with a chiral resolving agent .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .

- Case Study : A related piperidine derivative required X-ray analysis to correct misassigned stereochemistry due to overlapping NMR signals .

Q. What strategies are used to mitigate impurities in pharmaceutical-grade batches?

- Methodology :

- Impurity Profiling : Identify common byproducts (e.g., des-methyl analogs or oxidation products) using LC-MS/MS and synthesize reference standards for quantification .

- Process Optimization : Adjust reaction stoichiometry (e.g., reducing excess methylating agents) and implement orthogonal purification (e.g., column chromatography followed by recrystallization) .

Q. How does the hydrochloride salt form influence bioavailability in preclinical studies?

- Methodology :

- Solubility Studies : Compare solubility profiles in simulated gastric fluid (pH 1.2) vs. phosphate buffer (pH 6.8) to assess salt dissociation kinetics .

- Pharmacokinetics : Conduct rodent studies with intravenous and oral administration to calculate bioavailability (e.g., AUC ratios) .

Critical Analysis of Contradictory Evidence

- Toxicity Data Gaps : While safety data sheets emphasize handling precautions (e.g., PPE, ventilation), acute toxicity and ecotoxicological data are absent in available literature . Researchers must conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish safe handling protocols.

- Stereochemical Variants : and highlight conflicting stereochemical assignments for similar piperidine derivatives. Cross-validation using multiple analytical techniques (e.g., NMR, VCD) is essential to resolve such discrepancies.

Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.